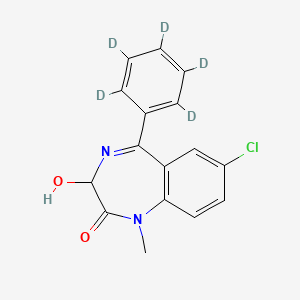
Temazepam-D5
Übersicht
Beschreibung
Temazepam-d5: is an organic compound with the chemical formula C₁₆H₁₃ClN₂O₂. It belongs to the class of short-acting benzodiazepines and is clinically used to treat sleep disorders. Notably, it falls under the category of controlled psychotropic substances .
Wirkmechanismus
Target of Action
Temazepam-D5, like many other benzodiazepines, acts as a modulator of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation .
Mode of Action
The interaction of this compound with its targets results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This is achieved by increasing neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and stabilization . This shift in chloride ions is the primary change resulting from the compound’s interaction with its targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the inhibitory effect of GABA, this compound increases the influx of chloride ions into the neuron, which leads to hyperpolarization and results in decreased neuronal excitability . This action on the GABAergic system results in the drug’s sedative, hypnotic, skeletal muscle relaxant, anticonvulsant, and anxiolytic effects .
Pharmacokinetics
This compound is metabolized in the liver and undergoes phase II metabolism . Following administration, the time to peak serum concentration is approximately 1.2-1.6 hours . The drug is primarily excreted in the urine, with 80-90% of the dose appearing as inactive metabolites . The elimination half-life of this compound is between 3.5 and 18.4 hours .
Result of Action
The molecular and cellular effects of this compound’s action include sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action . These effects are primarily due to the enhancement of the inhibitory effect of GABA on neuronal excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that inhibit the enzymes involved in its metabolism, can affect the drug’s action and efficacy . Additionally, individual factors such as age, liver function, and genetic variations in metabolizing enzymes can also influence the drug’s pharmacokinetics and pharmacodynamics .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Temazepam-d5 involves several steps. While I don’t have access to proprietary industrial methods, I can describe the general synthetic route:
Starting Material: The precursor for this compound is temazepam (C₁₆H₁₃ClN₂O₂), a related compound.
Deuterium Labeling: Deuterium atoms (heavy hydrogen isotopes) are introduced at specific positions in the temazepam molecule to create this compound.
Purification: The labeled compound is purified to obtain high-purity this compound.
Industrial Production:: Industrial-scale production methods are proprietary, but pharmaceutical companies typically employ efficient and cost-effective processes to synthesize this compound.
Analyse Chemischer Reaktionen
Reaktionen:: Temazepam-d5 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Prozesse können die Verbindung verändern.
Reduktion: Reduktionsreaktionen können funktionelle Gruppen verändern.
Substitution: Das Ersetzen bestimmter Atome oder Gruppen kann auftreten.
Oxidation: Reagenzien wie Peroxide oder Metallkatalysatoren (z. B. OsO₄) werden unter bestimmten Bedingungen verwendet.
Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid) erleichtern die Reduktion.
Substitution: Halogene (z. B. Cl₂, Br₂) oder andere Nukleophile beteiligen sich an Substitutionsreaktionen.
Hauptprodukte:: Die gebildeten spezifischen Produkte hängen von den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydrierten Formen führen kann.
Wissenschaftliche Forschungsanwendungen
Temazepam-d5 findet in verschiedenen Bereichen Anwendung:
Chemie: Als interner Standard in quantitativen Analysen verwendet.
Biologie: Studien in der Pharmakokinetik und Metabolismusforschung.
Medizin: Klinische Toxikologie, Urindrogen-Tests und Überwachung von Schmerzmittelverschreibungen.
Industrie: Qualitätskontrolle in der pharmazeutischen Produktion.
5. Wirkmechanismus
This compound wirkt wie seine Stammverbindung Temazepam als kurz wirksames Sedativ-Hypnotikum. Es bindet an GABA-A-Rezeptoren und verstärkt die inhibitorische Neurotransmission. Der schnelle Metabolismus von this compound reduziert die Tagesmüdigkeit im Vergleich zu Temazepam.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von Temazepam-d5 liegt in seiner stabilen Isotopenmarkierung. Zu ähnlichen Verbindungen gehören Temazepam selbst (ohne Deuterium-Markierung) und andere Benzodiazepine, die für ähnliche Zwecke verwendet werden.
Eigenschaften
IUPAC Name |
7-chloro-3-hydroxy-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDDYPDSLOBDC-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016153 | |
| Record name | Temazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-51-0 | |
| Record name | Temazepam, (phenyl d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136765-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMAZEPAM, (PHENYL D5)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K28RMB8E9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
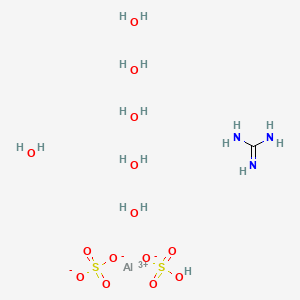
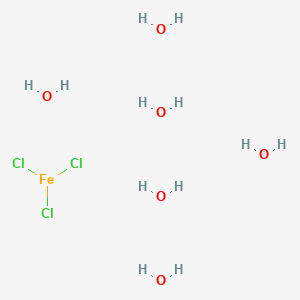
![(1S,3R,6S,8R,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592993.png)
![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)
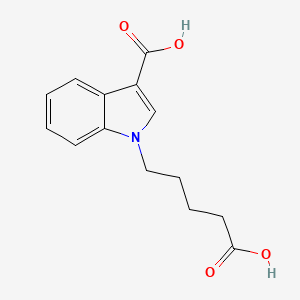

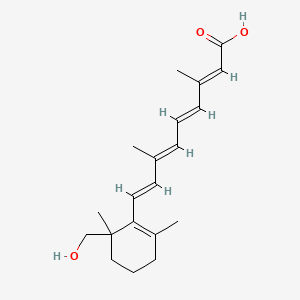
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/new.no-structure.jpg)
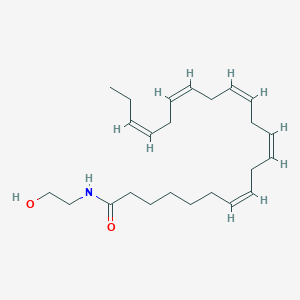
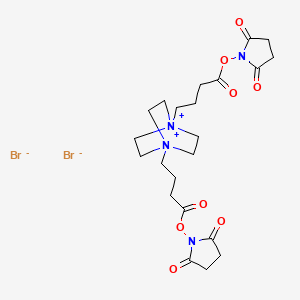

![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)
